Clorhidrato de N-Etiltiazol-2-amina

Descripción general

Descripción

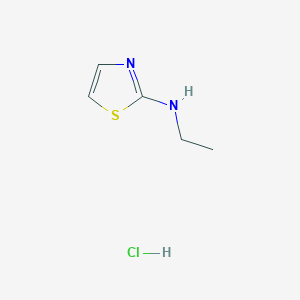

“N-Ethylthiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 90586-84-8 . It has a molecular weight of 165.67 and its IUPAC name is N-ethyl-1H-1lambda3-thiazol-2-amine hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “N-Ethylthiazol-2-amine hydrochloride” is1S/C5H9N2S.ClH/c1-2-6-5-7-3-4-8-5;/h3-4,8H,2H2,1H3, (H,6,7);1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms in the molecule. Physical And Chemical Properties Analysis

“N-Ethylthiazol-2-amine hydrochloride” is a solid at room temperature . The storage temperature is room temperature under an inert atmosphere .Mecanismo De Acción

N-Ethylthiazol-2-amine hydrochloride is believed to act as a proton donor, which helps to stabilize the structure of the compound. This stabilization allows for the formation of a more stable compound, which can then be used in a variety of scientific research applications. N-Ethylthiazol-2-amine hydrochloride also acts as a hydrogen bond donor, which helps to increase the solubility of the compound in aqueous solutions. Additionally, N-Ethylthiazol-2-amine hydrochloride has been shown to act as an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase.

Biochemical and Physiological Effects

N-Ethylthiazol-2-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, N-Ethylthiazol-2-amine hydrochloride has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. Additionally, N-Ethylthiazol-2-amine hydrochloride has been shown to inhibit the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. N-Ethylthiazol-2-amine hydrochloride has also been shown to inhibit the activity of several other enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Ethylthiazol-2-amine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in the research and development of new drugs and therapies. Additionally, N-Ethylthiazol-2-amine hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. However, N-Ethylthiazol-2-amine hydrochloride also has several limitations for laboratory experiments. It is not very soluble in water, and it can be toxic when ingested or inhaled.

Direcciones Futuras

The future of N-Ethylthiazol-2-amine hydrochloride is bright, with many potential applications in the research and development of new drugs and therapies. N-Ethylthiazol-2-amine hydrochloride could be used in the synthesis of more complex compounds, such as those used in drug delivery systems. Additionally, N-Ethylthiazol-2-amine hydrochloride could be used as an inhibitor of several enzymes, including cytochrome P450 and acetylcholinesterase. N-Ethylthiazol-2-amine hydrochloride could also be used to study the biochemical and physiological effects of other compounds, such as those used in drug delivery systems. Finally, N-Ethylthiazol-2-amine hydrochloride could be used in the development of new drugs and therapies, such as those used to treat cancer.

Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Se ha descubierto que los tiazoles y sus derivados exhiben propiedades antimicrobianas . Por ejemplo, la sulfazole, un derivado del tiazol, se utiliza como fármaco antimicrobiano .

Aplicaciones antirretrovirales

Los tiazoles también se utilizan en el tratamiento del VIH/SIDA. Ritonavir, un fármaco antirretroviral, contiene una parte de tiazol .

Aplicaciones antifúngicas

Se ha descubierto que los tiazoles tienen propiedades antifúngicas. Abafungin es un ejemplo de un fármaco antifúngico que contiene un anillo de tiazol .

Aplicaciones anticancerígenas

Los tiazoles se han utilizado en el desarrollo de fármacos anticancerígenos. Tiazofurina es un ejemplo de un fármaco anticancerígeno que contiene un anillo de tiazol . Otros derivados del tiazol también han mostrado efectos potentes sobre el cáncer de próstata .

Aplicaciones anti-Alzheimer

Se ha descubierto que los tiazoles tienen propiedades anti-Alzheimer . Juegan un papel en la síntesis de neurotransmisores, como la acetilcolina, que es crucial para el funcionamiento normal del sistema nervioso .

Aplicaciones antihipertensivas

Los tiazoles se han utilizado en el desarrollo de fármacos antihipertensivos . Ayudan a controlar la presión arterial alta.

Aplicaciones antioxidantes

Se ha descubierto que los tiazoles tienen propiedades antioxidantes . Ayudan a proteger el cuerpo del daño causado por moléculas dañinas llamadas radicales libres.

Aplicaciones hepatoprotectoras

Se ha descubierto que los tiazoles tienen actividades hepatoprotectoras . Ayudan a proteger el hígado del daño.

Safety and Hazards

“N-Ethylthiazol-2-amine hydrochloride” is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the substance only in well-ventilated areas .

Propiedades

IUPAC Name |

N-ethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-2-6-5-7-3-4-8-5;/h3-4H,2H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFKRVYRYJIHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696347 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90586-84-8 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.